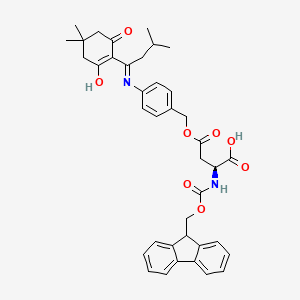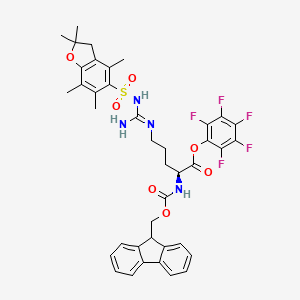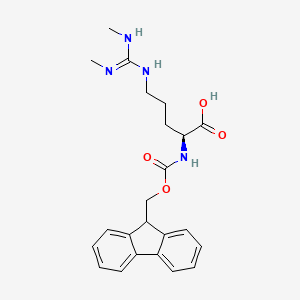
Boc-Ser(Fmoc-Gly)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Ser(Fmoc-Gly)-OH is a useful research compound. Its molecular formula is C25H28N2O8 and its molecular weight is 484.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis and Modification :
- Boc-Ser(Fmoc-Gly)-OH is used in the synthesis and structure characterization of peptides. For instance, using lysine and glycine as raw materials, di-tert-butyl dicarbonate (Boc2O) and 9-fluorenylmethoxycarbonyl (Fmoc-OSu) are employed for amino protection in peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
- It is also utilized in the 'O-Acyl isopeptide method' for efficient peptide synthesis. The method involves designing 'O-acyl isodipeptide units', such as Boc-Ser/Thr(Fmoc-Xaa)-OH, to enable routine use of this technique (A. Taniguchi et al., 2007).
Protection Strategies in Peptide Chemistry :
- The compound plays a significant role in protection strategies for peptide chemistry, being used in the synthesis of orthogonally protected amino acids and peptide glycoclusters (Johanna Katajisto et al., 2002).
- It is involved in the synthesis of N-protected amino acids and dipeptides, with a focus on purity and yield optimization (T. Ibrahim et al., 2011).
Solid Phase Peptide Synthesis :
- This compound has applications in solid phase synthesis of peptides. Its role in the synthesis of a model nucleopeptide with a phosphodiester bond demonstrates the versatility of this compound (J. Robles et al., 1991).
- The compound is used in the synthesis of aggregation-prone hydrophobic peptides, showcasing its utility in addressing challenges related to peptide solubility and purification (Karolina Wahlström et al., 2008).
Applications in Glycobiology :
- In glycobiology, this compound is used for the synthesis of glycoconjugates and mimetics of carbohydrate ligands, contributing to studies in carbohydrate binding (M. Carrasco et al., 2006).
Aqueous Microwave-Assisted Solid-Phase Synthesis :
- The compound is also significant in the development of environmentally friendly methods for peptide synthesis, such as water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles (K. Hojo et al., 2013).
作用機序
Target of Action
Boc-Ser(Fmoc-Gly)-OH is a compound used in peptide synthesis . Its primary targets are the amino acid sequences of peptides. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound works by participating in the Fmoc/tBu solid-phase synthesis, a widely used method for peptide synthesis . The Fmoc group of the compound is removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide, forming a peptide bond .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. Specifically, it is involved in the formation of peptide bonds, which are crucial for the structure and function of peptides and proteins . The downstream effects include the creation of peptides with specific sequences, which can then perform various biological functions.
Pharmacokinetics
Instead, its bioavailability is determined by the efficiency of the peptide synthesis process .
Result of Action
The result of the compound’s action is the formation of peptide bonds, leading to the synthesis of peptides with specific sequences . These peptides can then be used in various biological and medical applications, such as drug development and biological research.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . Additionally, the choice of solvents can also impact the environmental footprint of the synthesis process .
生化学分析
Biochemical Properties
Boc-Ser(Fmoc-Gly)-OH plays a crucial role in the synthesis of peptides, which are gaining considerable attention as potential drugs . It interacts with various enzymes and proteins during the synthesis process . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis steps .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This process involves an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .
Temporal Effects in Laboratory Settings
Over time, this compound participates in the synthesis process, contributing to the formation of peptide bonds . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes during the synthesis process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be primarily related to its role in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound would be determined by the specific cellular machinery involved in peptide synthesis .
特性
IUPAC Name |
(2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWURCSQLSKGCY-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What challenges were encountered during the synthesis of Aβ1–42 isopeptide using Boc-Ser(Fmoc-Gly)-OH, and how were they addressed?
A1: The research paper highlights a significant side reaction observed during the synthesis of Aβ1–42 isopeptide using the this compound building block []. This side reaction led to the undesired deletion of Ser26 within the synthesized peptide sequence. Further investigation revealed that the side reaction predominantly occurred during the activation step of the this compound unit and was highly solvent-dependent [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)












